molecular formula C19H17ClN4O4S B11196365 2-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11196365
M. Wt: 432.9 g/mol
InChI Key: ZGLBWPNKQIHGGK-UHFFFAOYSA-N
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Description

2-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a thiazine ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 2-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzoyl hydrazine. This intermediate is then reacted with 4-methoxybenzaldehyde to form the corresponding hydrazone. The final step involves the cyclization of the hydrazone with thiourea under acidic conditions to form the thiazine ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways, leading to its therapeutic effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

When compared to other thiazine derivatives, 2-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse biological activities. Similar compounds include:

    Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal agent used in the treatment of fungal infections.

These compounds share the thiazine ring structure but differ in their functional groups and specific applications, highlighting the versatility and potential of thiazine derivatives in various fields.

Properties

Molecular Formula

C19H17ClN4O4S

Molecular Weight

432.9 g/mol

IUPAC Name

(2Z)-2-[(4-chlorobenzoyl)hydrazinylidene]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H17ClN4O4S/c1-28-14-8-6-13(7-9-14)21-18(27)15-10-16(25)22-19(29-15)24-23-17(26)11-2-4-12(20)5-3-11/h2-9,15H,10H2,1H3,(H,21,27)(H,23,26)(H,22,24,25)

InChI Key

ZGLBWPNKQIHGGK-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N/C(=N/NC(=O)C3=CC=C(C=C3)Cl)/S2

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NNC(=O)C3=CC=C(C=C3)Cl)S2

Origin of Product

United States

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